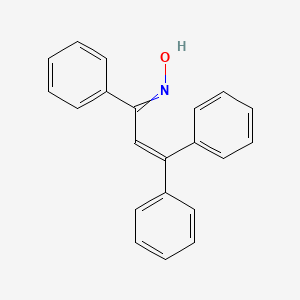
8,8'-Bis(ethoxymethyl)-1,1'-binaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene is an organic compound that belongs to the class of binaphthyl derivatives These compounds are characterized by the presence of two naphthalene units connected through a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene typically involves the reaction of 1,1’-binaphthalene with ethoxymethylating agents under controlled conditions. One common method involves the use of ethyl chloroformate and a base such as sodium hydride to introduce the ethoxymethyl groups. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for 8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The ethoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Reduced binaphthyl derivatives.
Substitution: Various substituted binaphthyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The ethoxymethyl groups enhance its solubility and facilitate its binding to specific sites, thereby modulating biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8,8’-Bis(methoxymethyl)-1,1’-binaphthalene
- 8,8’-Bis(ethoxycarbonyl)-1,1’-binaphthalene
- 8,8’-Bis(ethoxy)-1,1’-binaphthalene
Uniqueness
8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene is unique due to its specific ethoxymethyl groups, which provide distinct chemical reactivity and solubility properties compared to other similar compounds. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactions .
Propriétés
Numéro CAS |
64655-41-0 |
|---|---|
Formule moléculaire |
C26H26O2 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
1-(ethoxymethyl)-8-[8-(ethoxymethyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C26H26O2/c1-3-27-17-21-13-5-9-19-11-7-15-23(25(19)21)24-16-8-12-20-10-6-14-22(26(20)24)18-28-4-2/h5-16H,3-4,17-18H2,1-2H3 |
Clé InChI |
CHAWLVUFFJSXPK-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=CC=CC2=C1C(=CC=C2)C3=CC=CC4=C3C(=CC=C4)COCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


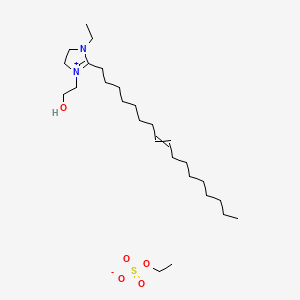
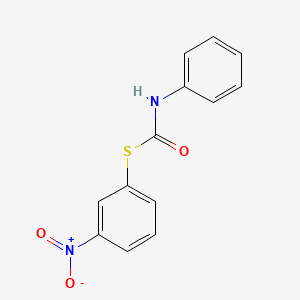
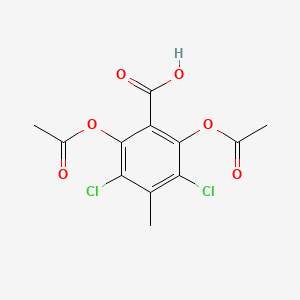
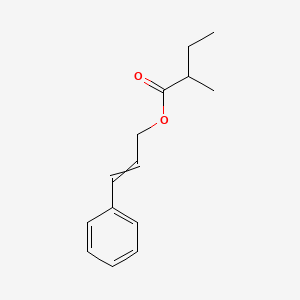
![2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide](/img/structure/B14482750.png)
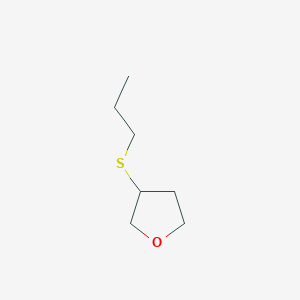
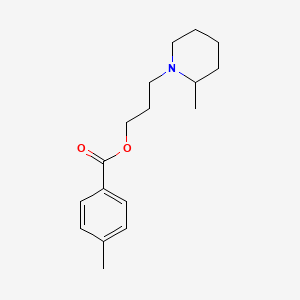
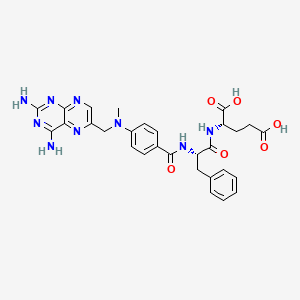
![(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone](/img/structure/B14482764.png)
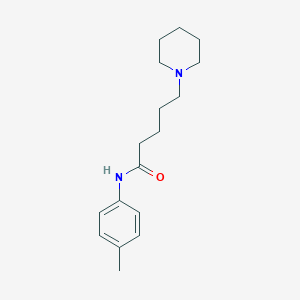
![Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)-](/img/structure/B14482780.png)
![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)
![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)
